molecular formula C7H10N2O B6589851 {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol CAS No. 1824343-25-0

{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol

Katalognummer: B6589851
CAS-Nummer: 1824343-25-0
Molekulargewicht: 138.17 g/mol
InChI-Schlüssel: PGMQFGCBAFICCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol is a heterocyclic compound that features a fused imidazole and pyrrole ring system

Vorbereitungsmethoden

The synthesis of {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of imidazole derivatives with pyrrole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it might interact with kinases or other signaling proteins, thereby modulating cellular pathways involved in disease processes .

Vergleich Mit ähnlichen Verbindungen

{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol can be compared with other similar compounds such as:

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol involves the reaction of 2,4-dichloro-5H-pyrrolo[1,2-a]imidazole with sodium methoxide followed by reduction with sodium borohydride.", "Starting Materials": [ "2,4-dichloro-5H-pyrrolo[1,2-a]imidazole", "Sodium methoxide", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5H-pyrrolo[1,2-a]imidazole in methanol.", "Step 2: Add sodium methoxide to the solution and stir for 2 hours at room temperature.", "Step 3: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography to obtain {5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol." ] }

CAS-Nummer

1824343-25-0

Molekularformel

C7H10N2O

Molekulargewicht

138.17 g/mol

IUPAC-Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ylmethanol

InChI

InChI=1S/C7H10N2O/c10-5-6-3-7-8-1-2-9(7)4-6/h1-2,6,10H,3-5H2

InChI-Schlüssel

PGMQFGCBAFICCI-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN2C1=NC=C2)CO

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.